molecular formula C36H24O8 B6339589 3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate CAS No. 1171923-81-1

3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate

Cat. No. B6339589
CAS RN: 1171923-81-1
M. Wt: 584.6 g/mol
InChI Key: AZKRWNARJSVRQM-UZYVYHOESA-N
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Description

3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate is a useful research compound. Its molecular formula is C36H24O8 and its molecular weight is 584.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate is 584.14711772 g/mol and the complexity rating of the compound is 996. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization Studies

The reactions of vinyl derivatives with the benzoyloxy radical have been a subject of research to understand the polymerization process. Bevington and Ayrey (1987) used benzoyl peroxide to initiate polymerizations of 2-vinylnaphthalene and 4-vinylbiphenyl, comparing the numbers of benzoate and phenyl end-groups in the polymers. This research helps in understanding the reactivity of similar complex molecules towards radicals, providing insights into the mechanisms of radical-initiated polymerization (Bevington & Ayrey, 1987).

Liquid Crystalline Polysiloxanes

Bracon et al. (2000) synthesized two series of monomers including 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates and their benzoyloxy derivatives. These compounds, upon polymerization, exhibited high smectogen properties, showcasing their potential in the development of side chain liquid crystalline polysiloxanes. The study underlines the importance of the molecular structure on the mesophase properties of the polymers, highlighting the potential applications of such chemical entities in materials science (Bracon et al., 2000).

Synthesis and Structural Analysis

Li-jun (2007) prepared derivatives including 1-[4-(benzoyloxy)-2-hydroxyphenyl]-3-phenyl-1,3-propanedione, which are structurally related to the compound . Such synthetic approaches and subsequent analysis contribute to our understanding of the structural and functional properties of complex organic molecules, facilitating their application in various fields of chemistry and materials science (Li-jun, 2007).

Decomposition Studies

The thermal decomposition of di(benzoyloxy)iodo]benzene was studied by Cribb et al. (1977), offering insights into the decomposition mechanisms of benzoyloxy compounds. Understanding such decomposition pathways is crucial for the application of these compounds in synthetic chemistry, including the design of decomposition-based initiators for polymerization (Cribb et al., 1977).

properties

IUPAC Name

[4-[(Z)-3-(2,4-dibenzoyloxy-6-hydroxyphenyl)-3-oxoprop-1-enyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24O8/c37-30(21-18-24-16-19-28(20-17-24)42-34(39)25-10-4-1-5-11-25)33-31(38)22-29(43-35(40)26-12-6-2-7-13-26)23-32(33)44-36(41)27-14-8-3-9-15-27/h1-23,38H/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKRWNARJSVRQM-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=C(C=C(C=C3OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate

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